molecular formula C6H8O3 B3186189 3-Butynyloxyacetic acid CAS No. 121318-21-6

3-Butynyloxyacetic acid

Cat. No.: B3186189
CAS No.: 121318-21-6
M. Wt: 128.13 g/mol
InChI Key: CSCYIHSLRZZOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butynyloxyacetic acid is an organic compound with the molecular formula C6H8O3 It is characterized by the presence of a butynyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-butynyloxyacetic acid typically involves the reaction of propargyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Butynyloxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The hydroxyl group in the acetic acid moiety can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated or aminated derivatives of this compound.

Scientific Research Applications

3-Butynyloxyacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving acetylenic compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-butynyloxyacetic acid involves its interaction with various molecular targets and pathways. The butynyl group can participate in reactions that form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. Additionally, the acetic acid moiety can undergo metabolic transformations, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

    2-Butynyloxyacetic acid: Similar structure but with the butynyl group attached at a different position.

    3-Butynylacetic acid: Lacks the oxygen atom in the side chain.

    Propargyl alcohol: Shares the butynyl group but lacks the acetic acid moiety.

Uniqueness: 3-Butynyloxyacetic acid is unique due to the presence of both the butynyl group and the acetic acid moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

2-but-3-ynoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYIHSLRZZOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121318-21-6
Record name 2-(but-3-yn-1-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(But-3-ynyloxy)acetic acid was prepared from but-3-yn-1-ol and ethyl bromoacetate using methodology analogous to that describing the synthesis of 3-(but-3-ynyloxy)propionic acid (Example XIX).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(but-3-ynyloxy)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butynyloxyacetic acid
Reactant of Route 2
Reactant of Route 2
3-Butynyloxyacetic acid
Reactant of Route 3
Reactant of Route 3
3-Butynyloxyacetic acid
Reactant of Route 4
Reactant of Route 4
3-Butynyloxyacetic acid
Reactant of Route 5
3-Butynyloxyacetic acid
Reactant of Route 6
Reactant of Route 6
3-Butynyloxyacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.